molecular formula C26H26ClF3N4O4 B3035317 10-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridecane-9,11-dione CAS No. 317820-40-9

10-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridecane-9,11-dione

Cat. No.: B3035317
CAS No.: 317820-40-9
M. Wt: 551 g/mol
InChI Key: ZFOWGWQJAHTNCY-UHFFFAOYSA-N
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Description

This compound is a structurally complex tetracyclic molecule featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a 4-methoxyphenyl moiety, and a fused oxa-diazatetracyclic core. Its synthesis likely involves multi-step functionalization to introduce the trifluoromethylpyridin-2-ylaminoethyl side chain and the methoxyphenyl group into the tetracyclic scaffold.

Properties

IUPAC Name

10-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClF3N4O4/c1-33-21(12-3-5-14(37-2)6-4-12)20-15-10-16(22(20)38-33)19-18(15)24(35)34(25(19)36)8-7-31-23-17(27)9-13(11-32-23)26(28,29)30/h3-6,9,11,15-16,18-22H,7-8,10H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOWGWQJAHTNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2C3CC(C2O1)C4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301099526
Record name 6-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]hexahydro-3-(4-methoxyphenyl)-2-methyl-4,8-methano-2H-pyrrolo[3,4-f]-1,2-benzisoxazole-5,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317820-40-9
Record name 6-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]hexahydro-3-(4-methoxyphenyl)-2-methyl-4,8-methano-2H-pyrrolo[3,4-f]-1,2-benzisoxazole-5,7(3H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317820-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]hexahydro-3-(4-methoxyphenyl)-2-methyl-4,8-methano-2H-pyrrolo[3,4-f]-1,2-benzisoxazole-5,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 10-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridecane-9,11-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tetracyclic structure that includes:

  • A pyridine ring substituted with chloro and trifluoromethyl groups.
  • A methoxyphenyl group .
  • A dione functional group .

These structural characteristics suggest diverse interactions with biological targets, potentially leading to various pharmacological effects.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR) .
  • Receptor Modulation : The presence of specific functional groups may allow for interaction with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Initial studies indicate potential antimicrobial properties, possibly through interference with bacterial cell wall synthesis or function .

Antimicrobial and Antifungal Properties

Research has indicated that compounds containing pyridine rings and trifluoromethyl substitutions often exhibit significant antimicrobial and antifungal activities. The compound's unique structure may enhance its efficacy against various pathogens .

Case Studies

StudyFocusFindings
Fayad et al. (2019)Anticancer screeningIdentified novel compounds with significant anticancer activity through multicellular spheroid assays.
MDPI Review (2022)Synthesis and therapeutic potentialDiscussed the importance of pyridopyrimidine motifs in drug design; highlighted potential for DHFR inhibition .
BenchChem AnalysisBiological applicationsNoted potential applications in medicinal chemistry and as an intermediate for further drug development .

Comparative Analysis

The biological activity of This compound can be compared to other similar compounds:

CompoundStructure FeaturesBiological Activity
Compound APyridine + trifluoromethylAntimicrobial activity
Compound BPyridopyrimidine structureDHFR inhibitor
Compound CTetracyclic structureAnticancer properties

Future Directions

Further research is necessary to:

  • Elucidate the specific molecular targets and pathways influenced by this compound.
  • Conduct in vivo studies to assess therapeutic efficacy and safety profiles.
  • Explore synthetic modifications to enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Analogues

The compound shares structural motifs with several classes of molecules discussed in the evidence:

Trifluoromethylpyridine Derivatives (e.g., 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one, CAS 27314-13-2): This analog contains a trifluoromethylphenyl group and a chlorinated pyridazinone core. However, the pyridazinone ring differs significantly from the tetracyclic core of the target compound, impacting conformational flexibility and solubility .

Aryl-Substituted Pyridinones (e.g., 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones): These compounds feature ethoxyphenyl and substituted amino groups, analogous to the methoxyphenyl and aminoethyl side chains in the target molecule. The ethoxy group in these analogs contributes to π-π stacking interactions, while the aminoethyl chain in the target compound may enhance hydrogen bonding or ionic interactions .

The target compound’s tetracyclic structure may confer similar advantages in target selectivity and resistance to enzymatic degradation .

Comparative Physicochemical and Electronic Properties

Property Target Compound 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-dihydropyridazinone 6-Amino-4-(4-ethoxyphenyl)-pyridinones
Molecular Weight (g/mol) ~650 (estimated) 316.68 ~320–350
Key Functional Groups Trifluoromethylpyridine, methoxyphenyl, tetracyclic oxa-diaza core Trifluoromethylphenyl, chloropyridazinone Ethoxyphenyl, amino-pyridinone
Lipophilicity (LogP) High (due to trifluoromethyl and aromatic groups) Moderate (LogP ~2.5) Moderate (LogP ~2.0–3.0)
Electronic Effects Strong electron-withdrawing CF₃ group enhances stability and binding CF₃ group stabilizes aromatic ring Ethoxy group provides electron-donating effects

Hypothetical Bioactivity and SAR Insights

Trifluoromethyl Group :

  • The CF₃ group in both the target compound and CAS 27314-13-2 likely reduces electron density in the pyridine ring, increasing resistance to oxidative metabolism and improving interactions with hydrophobic pockets in target proteins .

Methoxy vs.

Tetracyclic Core: The rigid oxa-diaza tetracyclic scaffold may restrict conformational freedom compared to simpler pyridinones or pyridazinones, possibly enhancing selectivity but reducing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridecane-9,11-dione
Reactant of Route 2
10-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridecane-9,11-dione

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